4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide
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Overview
Description
4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a hydroxyethyl group bearing two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the butoxy group and the hydroxyethyl group with thiophene rings. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the benzamide core would produce amines.
Scientific Research Applications
4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and thiophene rings may play a role in binding to biological targets, while the benzamide core could be involved in modulating biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(2-hydroxyethyl)benzamide: Lacks the thiophene rings, which may result in different biological and chemical properties.
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide: Lacks the butoxy group, which could affect its solubility and reactivity.
4-butoxy-N-(2-hydroxy-2-thiophen-2-yl)ethyl)benzamide: Contains only one thiophene ring, potentially altering its electronic properties.
Uniqueness
4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both the butoxy group and the hydroxyethyl group with two thiophene rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-2-3-12-25-17-10-8-16(9-11-17)20(23)22-15-21(24,18-6-4-13-26-18)19-7-5-14-27-19/h4-11,13-14,24H,2-3,12,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEABEOMONQHXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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